4(1H)-Quinolone, 2-methyl-1-vinyl-
Description
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Structure
3D Structure
Properties
CAS No. |
71314-93-7 |
|---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-ethenyl-2-methylquinolin-4-one |
InChI |
InChI=1S/C12H11NO/c1-3-13-9(2)8-12(14)10-6-4-5-7-11(10)13/h3-8H,1H2,2H3 |
InChI Key |
GZXNQQDHMQUSDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2N1C=C |
Origin of Product |
United States |
Overview of 4 1h Quinolone, 2 Methyl 1 Vinyl in Modern Organic Chemistry Research
Historical Context and Evolution of Quinolone Scaffold Research
The journey of quinolone research began in the early 1960s with the serendipitous discovery of nalidixic acid, a byproduct of chloroquine (B1663885) synthesis. nanobioletters.comorganic-chemistry.org This initial discovery sparked decades of research, leading to the development of a vast library of quinolone compounds. organic-chemistry.org The initial quinolones, like nalidixic acid, were primarily effective against Gram-negative bacteria and found utility in treating urinary tract infections. nih.govacs.org
The evolution of the quinolone scaffold has been marked by strategic structural modifications to enhance antibacterial potency and broaden the spectrum of activity. A significant breakthrough was the introduction of a fluorine atom at the C-6 position, giving rise to the fluoroquinolones. sigmaaldrich.com Norfloxacin, the first of the "fluoroquinolones," demonstrated improved activity against both Gram-positive and Gram-negative bacteria. organic-chemistry.org Subsequent generations of fluoroquinolones, such as ciprofloxacin, ofloxacin, and levofloxacin, further expanded the antibacterial spectrum and improved pharmacokinetic properties. organic-chemistry.orgmdpi.com
The development of the quinolone class has been a story of incremental but impactful modifications to the core structure, leading to agents with enhanced activity, better absorption and distribution, and improved safety profiles. nih.govmdpi.com This continuous evolution has solidified the quinolone scaffold as a "privileged structure" in medicinal chemistry, with applications extending beyond antibacterial agents to include anticancer, antiviral, and antimalarial research. mdpi.commdpi.comnih.gov
Significance of Vinyl and Methyl Substituents in Quinolone Chemistry
The specific substituents at various positions on the quinolone ring play a crucial role in determining the compound's chemical and biological properties. In 4(1H)-Quinolone, 2-methyl-1-vinyl-, the N-1 vinyl group and the C-2 methyl group are of particular interest.
The N-1 substituent is known to significantly influence the potency and target selectivity of quinolones. While many clinically successful quinolones feature a cyclopropyl (B3062369) group at this position, the introduction of other functionalities, such as a vinyl group, can modulate the compound's properties in unique ways. The vinyl group, with its reactive double bond, can participate in various chemical transformations, making it a valuable handle for further functionalization and the synthesis of more complex molecules. The presence of a vinyl group can also impact the compound's electronic properties and its interaction with biological targets.
Current Research Frontiers in 4(1H)-Quinolone, 2-methyl-1-vinyl- Chemistry
While direct research specifically focused on 4(1H)-Quinolone, 2-methyl-1-vinyl- is limited, the broader field of quinolone chemistry is vibrant and continually expanding. Current research frontiers that are relevant to this compound include:
Development of Quinolone Hybrids: A promising area of research involves the creation of hybrid molecules that combine the quinolone scaffold with other pharmacophores. researchgate.net This approach aims to develop agents with dual mechanisms of action or enhanced activity against drug-resistant pathogens. researchgate.net The vinyl group of 4(1H)-Quinolone, 2-methyl-1-vinyl- could serve as a key linker for the synthesis of such hybrid compounds.
Exploration of Novel Biological Activities: Researchers are actively investigating the potential of quinolone derivatives beyond their antibacterial effects. nih.gov Studies have shown that certain quinolones exhibit anticancer, anti-HIV, and antimalarial properties. mdpi.comnih.gov The unique substitution pattern of 4(1H)-Quinolone, 2-methyl-1-vinyl- makes it a candidate for screening in a variety of biological assays to uncover new therapeutic applications.
Combating Antimicrobial Resistance: The rise of antibiotic-resistant bacteria is a major global health concern. The development of new quinolone derivatives that can overcome existing resistance mechanisms is a critical area of research. nih.gov This includes designing compounds that are less susceptible to efflux pumps or have altered target interactions.
Methodological Approaches in 4(1H)-Quinolone, 2-methyl-1-vinyl- Investigations
The investigation of 4(1H)-Quinolone, 2-methyl-1-vinyl- and related compounds relies on a variety of modern synthetic and analytical techniques.
Synthesis: The synthesis of the 4-quinolone core can be achieved through several established methods, including:
Palladium-catalyzed reactions: These methods are widely used for the formation of the quinolone ring system. For instance, a palladium-catalyzed carbonylative Sonogashira cross-coupling reaction can be employed. nih.gov
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of quinolone derivatives. nih.gov
Tandem reactions: One-pot tandem procedures, such as an intermolecular nucleophilic addition followed by an intramolecular SNAr reaction, offer an efficient route to functionalized 4-quinolones. organic-chemistry.org
N-vinylation: The introduction of the vinyl group at the N-1 position can be achieved through various vinylation methods, which are crucial for the synthesis of the target compound.
Characterization: The structural elucidation and characterization of 4(1H)-Quinolone, 2-methyl-1-vinyl- would typically involve a combination of spectroscopic techniques:
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. mdpi.comnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as the carbonyl group of the quinolone ring. nih.gov
Data Tables
Table 1: Predicted Physicochemical Properties of 4(1H)-Quinolone, 2-methyl-1-vinyl-
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H11NO | uni.lu |
| Molecular Weight | 185.22 g/mol | uni.lu |
| XLogP3 | 2.6 | uni.lu |
| Hydrogen Bond Donor Count | 0 | uni.lu |
| Hydrogen Bond Acceptor Count | 1 | uni.lu |
Note: Data is predicted by computational methods.
Table 2: Predicted Mass Spectrometry Data for 4(1H)-Quinolone, 2-methyl-1-vinyl-
| Adduct | m/z |
|---|---|
| [M+H]+ | 186.09134 |
| [M+Na]+ | 208.07328 |
| [M-H]- | 184.07678 |
| [M+NH4]+ | 203.11788 |
Source: uni.lu (Predicted values)
Synthetic Methodologies for 4 1h Quinolone, 2 Methyl 1 Vinyl and Its Analogues
Classical Synthetic Pathways to 4(1H)-Quinolones
The synthesis of the 4(1H)-quinolone core is well-established in organic chemistry, with several named reactions providing reliable access to this scaffold. These methods typically involve a two-stage process: the condensation of aniline-based precursors with a 1,3-dicarbonyl compound, followed by a cyclization reaction to form the bicyclic quinolone system.
Condensation Reactions in Quinolone Synthesis
The initial step in many classical quinolone syntheses is the formation of an intermediate by condensing an aniline (B41778) with a β-ketoester or a similar dicarbonyl compound. wikipedia.orgjptcp.com The nature of this condensation reaction dictates the substitution pattern of the resulting quinolone.
One of the most prominent methods is the Conrad-Limpach synthesis , which involves the reaction of an aniline with a β-ketoester. synarchive.comquimicaorganica.org The reaction conditions can be controlled to favor the formation of either a 4-quinolone or a 2-quinolone. For the synthesis of 4-quinolones, the condensation is typically performed under kinetic control at lower temperatures to form an enamine intermediate (a Schiff base). wikipedia.orgquimicaorganica.org
Another key condensation strategy is the Combes quinoline (B57606) synthesis , where an aniline is reacted with a β-diketone under acidic conditions. wikipedia.orgiipseries.org The reaction proceeds through the formation of a Schiff base intermediate, which is then poised for cyclization. wikipedia.org
Cyclization Strategies for 4(1H)-Quinolone Ring Formation
Following condensation, the crucial step is the intramolecular cyclization to construct the quinolone ring. This is often an electrocyclic reaction that requires significant energy input, typically in the form of high temperatures or strong acid catalysis. wikipedia.org
In the Conrad-Limpach synthesis , the enamine intermediate is heated to high temperatures (often around 250 °C) to induce thermal cyclization, forming the 4-hydroxyquinoline (B1666331), which exists in tautomeric equilibrium with the more stable 4(1H)-quinolone form. wikipedia.orgsynarchive.com The use of high-boiling, inert solvents like mineral oil or diphenyl ether can improve reaction yields. mdpi.com
The Knorr quinoline synthesis provides a route to 2-hydroxyquinolines (carbostyrils) by cyclizing β-ketoanilides in the presence of a strong acid like sulfuric acid. chempedia.infowikipedia.orgdrugfuture.com While primarily for 2-quinolones, variations in conditions can sometimes lead to the formation of 4-quinolone isomers. wikipedia.org
The Camps cyclization is another versatile method that involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide. mdpi.comwikipedia.org Depending on the substrate and reaction conditions, this method can yield either 2-quinolones or 4-quinolones. mdpi.com For instance, using a strong base like sodium hydroxide (B78521) favors deprotonation at the methylene (B1212753) group adjacent to the aryl ketone, leading to the formation of a 4-quinolone. mdpi.com
Other classical methods include the Gould-Jacobs reaction , which involves thermal cyclization of an enamine formed from an aniline and an ethoxymethylenemalonate ester, and the Friedländer synthesis , which condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. mdpi.comorganicreactions.orgorganic-chemistry.org
| Reaction Name | Precursors | Key Intermediate | Cyclization Conditions | Primary Product |
| Conrad-Limpach Synthesis | Aniline, β-ketoester | Enamine (Schiff Base) | High temperature (e.g., 250 °C) | 4(1H)-Quinolone |
| Knorr Quinoline Synthesis | Aniline, β-ketoester | β-Ketoanilide | Strong acid (e.g., H₂SO₄) | 2(1H)-Quinolone |
| Camps Cyclization | N-(2-acylaryl)amide | Enolate | Base catalysis (e.g., NaOH) | 4(1H)-Quinolone or 2(1H)-Quinolone |
| Combes Quinoline Synthesis | Aniline, β-diketone | Enamine (Schiff Base) | Acid catalysis (e.g., H₂SO₄) | Substituted Quinoline |
| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonate | Anilinomethylenemalonate | High temperature | 4(1H)-Quinolone-3-carboxylate |
Advanced Synthetic Approaches to 4(1H)-Quinolone, 2-methyl-1-vinyl-
The synthesis of the specifically substituted 4(1H)-Quinolone, 2-methyl-1-vinyl- requires strategies that go beyond the classical formation of the quinolone ring. These advanced approaches must precisely install the methyl group at the C-2 position and the vinyl group at the N-1 position. The synthesis of the 2-methyl-4(1H)-quinolone precursor is readily achieved via classical methods, such as the Conrad-Limpach reaction between aniline and ethyl acetoacetate. nih.gov The primary challenge lies in the subsequent introduction of the N-vinyl group.
Vinyl Group Introduction Strategies
Two main retrosynthetic disconnections can be envisioned for introducing the vinyl moiety: functionalizing the pre-formed 2-methyl-4(1H)-quinolone core or incorporating a vinyl-containing precursor into the initial cyclization reaction.
This strategy involves the N-vinylation of 2-methyl-4(1H)-quinolone. The direct vinylation of amides and related heterocycles is a known transformation, often requiring metal catalysis to facilitate the C-N bond formation. Copper-catalyzed N-vinylation reactions have proven effective for a range of substrates. acs.org
A plausible route would involve the reaction of 2-methyl-4(1H)-quinolone with a vinylating agent such as a vinyl halide (e.g., vinyl bromide) or vinylboronic acid. The reaction is typically performed in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI), and a suitable ligand, like an N,N'-dimethylethylenediamine, to facilitate the coupling. acs.org This method offers a direct and modular approach, as the quinolone core can be synthesized and purified before the final vinylation step.
An alternative approach involves building the quinolone ring from a precursor that already contains the vinyl group. This would entail starting with N-vinylaniline. This precursor could then be subjected to the conditions of a classical quinolone synthesis.
For example, a modified Conrad-Limpach or Gould-Jacobs reaction could be attempted. The condensation of N-vinylaniline with a β-ketoester like ethyl acetoacetate, followed by thermal or acid-catalyzed cyclization, could potentially yield the target compound. The stability of the N-vinyl group under the often harsh cyclization conditions (high temperatures or strong acid) is a critical consideration for the viability of this pathway. Recent developments in metal-free and milder cyclization conditions could make this route more feasible. nih.gov For instance, the synthesis of 1-vinyl-3-carboxylate-4-quinolones has been reported via the oxidative cyclization of isatins with alkynes, demonstrating that vinyl-substituted quinolones can be formed directly. nih.gov
| Strategy | Description | Key Reaction | Potential Reagents |
| Post-Cyclization Functionalization | Addition of a vinyl group to a pre-formed 2-methyl-4(1H)-quinolone ring. | Copper-Catalyzed N-Vinylation | 2-methyl-4(1H)-quinolone, Vinyl Halide, CuI, Ligand |
| Vinyl-Containing Precursors | Building the quinolone ring using a starting material that already contains a vinyl group. | Conrad-Limpach or similar cyclization | N-Vinylaniline, Ethyl Acetoacetate |
Methyl Group Directed Synthesis
The presence of the methyl group at the C-2 position of the quinolone ring is a common feature in many synthetic targets. Its introduction is often directed by the choice of starting materials in several classical and modern synthetic reactions.
One of the most established methods for forging the 2-methyl-4-quinolone core is the Conrad-Limpach synthesis . This reaction involves the condensation of an aniline with a β-ketoester, typically ethyl acetoacetate, which provides the acetyl group that ultimately forms the 2-methyl group and part of the new heterocyclic ring. uni-konstanz.dejptcp.comwikipedia.orgsynarchive.com The reaction proceeds through an enamine intermediate, which upon thermal cyclization at high temperatures (around 250 °C), yields the 4-hydroxyquinoline, a tautomer of the 4-quinolone. wikipedia.orgsynarchive.com
A related classical method is the Combes synthesis , which also utilizes the reaction of anilines with β-dicarbonyl compounds under acidic conditions to form 2-methyl-substituted quinolines. asianpubs.org Similarly, the Camps cyclization provides a route to 4-quinolones through the base-catalyzed intramolecular cyclization of N-(o-acylaryl)amides. wikipedia.orgnih.govwikipedia.org To obtain the 2-methyl derivative, the precursor would be an N-(o-acetylaryl)amide.
More contemporary approaches include iron(III)-catalyzed oxidative coupling reactions . In one such method, alcohols or methyl arenes are coupled with 2-amino phenyl ketones. nih.govorganic-chemistry.org The alcohol or methyl arene is first oxidized in situ by an iron catalyst to form an aldehyde, which then undergoes condensation with the amine, followed by a Mannich-type cyclization and oxidation to furnish the 4-quinolone ring. organic-chemistry.org This method offers a direct way to construct the quinolone core from less functionalized starting materials. nih.gov
The introduction of the 1-vinyl group can be envisioned through several strategies. One approach involves the N-alkylation of a pre-formed 2-methyl-4-quinolone. For instance, treatment of 4-hydroxyquinolines (the tautomeric form of 4-quinolones) with reagents like (2-methyl)allyl bromide in the presence of a base has been shown to result in selective N-alkylation. nih.gov A similar strategy could be adapted for N-vinylation. Alternatively, a palladium-catalyzed tandem amination approach using o-haloaryl acetylenic ketones and a vinylamine (B613835) derivative could potentially construct the N-vinyl-4-quinolone scaffold in a convergent manner. organic-chemistry.org
A plausible synthetic pathway to 4(1H)-Quinolone, 2-methyl-1-vinyl- could therefore involve a two-step sequence:
Synthesis of 2-methyl-4(1H)-quinolone using a classical method like the Conrad-Limpach or Camps cyclization.
Subsequent N-vinylation of the 2-methyl-4(1H)-quinolone intermediate.
| Reaction Name | Reactants | Key Features |
| Conrad-Limpach Synthesis | Aniline, Ethyl acetoacetate | High-temperature thermal cyclization. wikipedia.orgsynarchive.com |
| Combes Synthesis | Aniline, β-Diketone | Acid-catalyzed cyclization. asianpubs.org |
| Camps Cyclization | o-Acylaminoacetophenone | Base-catalyzed intramolecular cyclization. wikipedia.orgnih.gov |
| Iron-Catalyzed Coupling | 2-Amino phenyl ketone, Alcohol/Methyl arene | Oxidative coupling and tandem cyclization. nih.govorganic-chemistry.org |
Green Chemistry Principles in 4(1H)-Quinolone, 2-methyl-1-vinyl- Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. This involves the use of safer solvents, catalyst-free conditions, and energy-efficient methods.
Solvent-free, or neat, reaction conditions offer significant environmental benefits by reducing solvent waste. Microwave irradiation has emerged as a powerful tool for promoting solvent-free reactions in quinolone synthesis. For example, the synthesis of 2-methylquinolin-4(1H)-one derivatives has been efficiently achieved through the Combes cyclization under solvent-free conditions using a reusable acidic resin (NKC-9) as a catalyst, all facilitated by microwave heating. asianpubs.org This method leads to high yields in short reaction times. asianpubs.org
Other solvent-free approaches for quinoline synthesis have utilized zeolite catalysts. A simple one-step procedure using Hβ zeolite as a catalyst allows for the cyclization of ketones and 2-aminobenzophenones to form 2,4-disubstituted quinolines without any solvent. rsc.org The catalyst in this system can be recovered and reused multiple times without a significant loss in activity, adding to the green credentials of the process. rsc.org
Avoiding the use of heavy metal catalysts is another key aspect of green chemistry. Several metal-free methods for quinolone synthesis have been developed. A notable example is the metal-free oxidative intramolecular Mannich reaction of N-arylmethyl-2-aminophenyl ketones, which uses TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) as an oxidant and potassium tert-butoxide as a base to yield 2-arylquinolin-4(1H)-ones. nih.govnih.gov
Organocatalysis, which uses small organic molecules as catalysts, has also been applied to the synthesis of quinoline derivatives. mdpi.com For instance, the asymmetric catalytic [4+2] cycloannulation of ortho-aminophenyl p-quinone methides with alkenes, catalyzed by an organic molecule, can construct tetrahydroquinoline rings with high stereoselectivity. nih.gov While not directly yielding the aromatic quinolone, such methods showcase the potential of organocatalysis in building the core structure.
Furthermore, decarboxylating cyclization procedures have been developed that use water as a solvent and are base-catalyzed, representing an environmentally friendly route. For example, the reaction of isatoic anhydrides with 1,3-dicarbonyl compounds in water at 80 °C produces quinolin-4-ones. mdpi.com
| Green Chemistry Approach | Method | Key Advantages |
| Solvent-Free | Microwave-assisted Combes synthesis with acidic resin. asianpubs.org | Reduced solvent waste, high yields, short reaction times. |
| Solvent-Free | Zeolite-catalyzed cyclization. rsc.org | Reusable catalyst, broad substrate scope. |
| Catalyst-Free | Oxidative intramolecular Mannich reaction with TEMPO. nih.govnih.gov | Avoids transition metals, mild conditions. |
| Organocatalytic | Asymmetric cycloannulation. nih.gov | Metal-free, high stereoselectivity. |
| Green Solvent | Decarboxylating cyclization in water. mdpi.com | Use of a benign solvent, readily available starting materials. |
Flow Chemistry and Continuous Synthesis of 4(1H)-Quinolone, 2-methyl-1-vinyl-
Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for straightforward scaling-up. These benefits are particularly relevant for reactions that are highly exothermic or require precise control over reaction parameters.
The synthesis of quinolone derivatives has been successfully adapted to continuous flow systems. For example, a microwave-assisted and continuous flow synthesis of analogs of Pseudomonas Quinolone Signal (PQS), which are 2-alkyl-4(1H)-quinolones, has been reported. uni-konstanz.de This demonstrates the feasibility of producing the 2-methyl-4-quinolone core in a continuous manner.
Flow chemistry is also well-suited for multistep sequences, allowing for the telescoping of reactions without the need for intermediate purification. A multi-step flow synthesis can be envisioned for 4(1H)-Quinolone, 2-methyl-1-vinyl-, where the initial formation of the 2-methyl-4-quinolone core is immediately followed by an in-line N-vinylation step. The precise control over temperature and residence time in a flow reactor would be highly beneficial, especially for the often high-temperature cyclization steps in classical quinolone syntheses and for potentially rapid N-vinylation reactions.
The use of packed-bed reactors containing immobilized catalysts or reagents is a common feature in flow chemistry. For the synthesis of the target molecule, a flow system could incorporate a packed bed of an acidic or basic resin to catalyze the cyclization step, or a column with a supported metal catalyst for a cross-coupling reaction to introduce the vinyl group. This approach simplifies purification and allows for the continuous production of the desired product.
Mechanistic Investigations of 4 1h Quinolone, 2 Methyl 1 Vinyl Transformations
Reactivity at the Vinyl Moiety
The vinyl group attached to the nitrogen atom of the quinolone ring is a key site for various addition and cycloaddition reactions. Its reactivity is modulated by the electronic nature of the quinolone system. The lone pair of electrons on the nitrogen atom can participate in conjugation with the vinyl group's π-system, influencing its electron density and susceptibility to attack by different reagents.
Electrophilic Additions to the Vinyl Group
The vinyl group of 4(1H)-Quinolone, 2-methyl-1-vinyl- is susceptible to electrophilic attack. The nitrogen atom, being part of an amide-like system within the quinolone ring, can delocalize its lone pair of electrons into the vinyl group, thereby increasing the electron density of the double bond. This makes the terminal carbon of the vinyl group (β-carbon) particularly nucleophilic.
The mechanism of electrophilic addition typically proceeds through a two-step pathway involving the formation of a carbocation intermediate. The regioselectivity of the addition is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation. In the case of 4(1H)-Quinolone, 2-methyl-1-vinyl-, the attack of an electrophile (E⁺) on the β-carbon of the vinyl group leads to a carbocation at the α-carbon, which is stabilized by resonance with the nitrogen atom's lone pair. Subsequent attack by a nucleophile (Nu⁻) on this carbocation yields the final addition product.
Table 1: Predicted Regioselectivity of Electrophilic Additions to 4(1H)-Quinolone, 2-methyl-1-vinyl-
| Electrophile (E⁺) | Nucleophile (Nu⁻) | Predicted Major Product |
| H⁺ | Br⁻ | 1-(1-bromoethyl)-2-methylquinolin-4(1H)-one |
| H⁺ | H₂O | 1-(1-hydroxyethyl)-2-methylquinolin-4(1H)-one |
| Br⁺ | Br⁻ | 1-(1,2-dibromoethyl)-2-methylquinolin-4(1H)-one |
The stability of the intermediate carbocation is a critical factor in determining the reaction rate and outcome. The electron-donating effect of the quinolone nitrogen significantly stabilizes the α-carbocation, making these additions kinetically favorable.
Radical Reactions Involving the Vinyl Moiety
The vinyl group can also participate in radical addition reactions. These reactions are typically initiated by a radical species that adds to the double bond. The regioselectivity of radical additions to N-vinyl amides and lactams is often directed to the β-carbon, leading to the formation of a more stable α-radical stabilized by the adjacent nitrogen atom.
The mechanism involves three main stages: initiation, propagation, and termination. In the propagation step, the initially formed radical adds to the vinyl group, and the resulting radical can then react with another molecule to continue the chain reaction. For instance, a palladium-catalyzed aryl-to-alkyl radical relay Heck reaction has been described for amides with vinyl arenes, suggesting that similar transformations could be possible for 4(1H)-Quinolone, 2-methyl-1-vinyl-.
Table 2: Plausible Radical Addition Reactions
| Radical Initiator | Reactant | Expected Product Type |
| AIBN/Bu₃SnH | HBr | 1-(2-bromoethyl)-2-methylquinolin-4(1H)-one (anti-Markovnikov) |
| Peroxides | Thiols (RSH) | 1-(2-(alkylthio)ethyl)-2-methylquinolin-4(1H)-one |
These reactions provide a pathway to functionalize the vinyl group in a manner complementary to electrophilic additions.
Cycloaddition Reactions with the Vinyl Group
The vinyl group of 4(1H)-Quinolone, 2-methyl-1-vinyl- can act as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of new ring systems. The feasibility and stereoselectivity of these reactions are governed by frontier molecular orbital (FMO) theory.
In [4+2] cycloadditions (Diels-Alder reactions), the vinyl quinolone can react with a diene. The electron-rich nature of the N-vinyl group suggests it would react more readily with electron-deficient dienes. Conversely, in [3+2] dipolar cycloadditions, the vinyl group can react with 1,3-dipoles such as azides and nitrile oxides. For instance, the cycloaddition of vinyl azides with enolates has been reported to proceed via a [3+2] mechanism.
Table 3: Potential Cycloaddition Reactions
| Reaction Type | Reactant | Expected Product |
| [4+2] Cycloaddition | Tetracyanoethylene | Substituted cyclobutane (B1203170) adduct |
| [3+2] Dipolar Cycloaddition | Phenyl azide | Triazoline derivative |
| [2+2] Photocycloaddition | Ketone | Oxetane derivative |
These cycloaddition reactions offer powerful methods for constructing complex heterocyclic structures fused to the quinolone nitrogen.
Reactions at the Quinolone Core
The quinolone core of the molecule is an aromatic system that can undergo substitution reactions. The reactivity and regioselectivity of these substitutions are influenced by the existing substituents: the 2-methyl group, the 1-vinyl group, and the 4-oxo group (which exists in tautomeric equilibrium with a 4-hydroxy group).
Electrophilic Aromatic Substitution Patterns
The directing effects of the substituents are as follows:
2-Methyl group: An alkyl group is weakly activating and an ortho, para-director. nih.gov
1-Vinyl group (via the nitrogen): The nitrogen atom of the amide-like functionality can donate its lone pair of electrons to the ring system, acting as an activating, ortho, para-directing group. lumenlearning.com
4-Oxo group: The carbonyl group is a deactivating, meta-director. organicchemistrytutor.com
The interplay of these directing effects determines the position of substitution. The activating effects of the 2-methyl and 1-vinyl (via nitrogen) groups will likely direct incoming electrophiles to the C-5 and C-7 positions. However, the deactivating effect of the 4-oxo group will make the reaction less favorable than on a simple benzene (B151609) ring. Steric hindrance from the 2-methyl group might disfavor substitution at the C-3 position, and the pyridinone ring itself is generally less reactive towards electrophiles than the benzene ring.
Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Electrophilic Reagent | Predicted Major Substitution Position(s) |
| HNO₃/H₂SO₄ (Nitration) | C-5 and C-7 |
| Br₂/FeBr₃ (Bromination) | C-5 and C-7 |
| SO₃/H₂SO₄ (Sulfonation) | C-5 and C-7 |
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNA) on the quinolone core is generally difficult unless there is a good leaving group present and the ring is activated by strong electron-withdrawing groups. chemrxiv.orgmasterorganicchemistry.com In the case of 4(1H)-Quinolone, 2-methyl-1-vinyl-, there is no inherent good leaving group on the aromatic ring.
However, a nucleophilic substitution could be envisaged if a leaving group, such as a halogen, were introduced onto the ring via a prior electrophilic substitution reaction. For instance, if a chloro or bromo substituent is present at the C-4 position of the quinolone ring, it can be displaced by various nucleophiles. The presence of the electron-withdrawing carbonyl group at C-4 would activate the ring towards nucleophilic attack at that position.
Alternatively, if a leaving group is present on the pyridinone ring, for example at the C-2 position, nucleophilic substitution could also occur, although this is generally less common. The reactivity would be influenced by the reaction conditions and the nature of the nucleophile. numberanalytics.com
Table 5: Potential Nucleophilic Substitution Scenarios (with a hypothetical leaving group 'L')
| Position of Leaving Group (L) | Nucleophile | Plausible Product |
| C-4 | RO⁻ (Alkoxide) | 4-Alkoxy-2-methyl-1-vinylquinoline |
| C-4 | R₂NH (Amine) | 4-(Dialkylamino)-2-methyl-1-vinylquinoline |
| C-7 | Nu⁻ | 7-Substituted-2-methyl-1-vinyl-4(1H)-quinolone (if activated) |
Oxidation and Reduction Pathways
The oxidation and reduction of 4(1H)-quinolone, 2-methyl-1-vinyl- are expected to involve both the quinolone ring system and the N-vinyl substituent. The reactivity of these moieties can be influenced by the electronic interplay between the electron-withdrawing quinolone core and the potentially reactive vinyl group.
Oxidation: The oxidation of N-vinyl compounds can proceed through various mechanisms, often involving the vinyl group as the primary site of reaction. For instance, the electrochemical oxidation of poly(N-vinylcarbazole) has been shown to lead to cross-linking of polymer chains through the oxidation of the carbazole (B46965) moieties. rsc.org In the case of 4(1H)-quinolone, 2-methyl-1-vinyl-, oxidation could potentially lead to the formation of an epoxide at the vinyl double bond. The presence of the electron-withdrawing quinolone ring may influence the susceptibility of the vinyl group to electrophilic attack.
Furthermore, the quinolone ring itself can undergo oxidative transformations. Studies on similar heterocyclic systems have shown that oxidation can lead to the formation of N-oxides or hydroxylated derivatives. researchgate.net The presence of the 2-methyl group could also be a site for oxidation, potentially yielding a carboxylic acid or hydroxymethyl group, although this would likely require more forcing conditions.
Reduction: The reduction of 4(1H)-quinolone, 2-methyl-1-vinyl- offers several potential pathways. The vinyl group can be readily reduced to an ethyl group through catalytic hydrogenation or by using reducing agents like sodium borohydride (B1222165) in the presence of a suitable catalyst. The reduction of condensed N-heterocycles, such as quinolines, to their corresponding tetrahydro derivatives using reagents like a RANEY® type Ni-Al alloy in water has been described, suggesting a plausible pathway for the saturation of the quinolone ring system. rsc.org
The carbonyl group at the C4 position of the quinolone ring is another potential site for reduction. Depending on the reducing agent and reaction conditions, this could lead to the formation of a secondary alcohol. The selective reduction of one functional group over the other (vinyl vs. carbonyl vs. quinolone ring) would depend on the choice of catalyst and reaction parameters. Zinc-catalyzed reduction has been shown to be effective for the hydroboration and hydrosilylation of N-heterocycles. brocku.ca
| Transformation | Potential Reagents/Conditions | Expected Product(s) |
| Oxidation | ||
| Epoxidation of vinyl group | m-CPBA, H₂O₂ | 1-(oxiran-2-yl)-2-methylquinolin-4(1H)-one |
| N-Oxidation | Peroxy acids | 2-methyl-1-vinylquinolin-4(1H)-one 1-oxide |
| Reduction | ||
| Hydrogenation of vinyl group | H₂/Pd-C, NaBH₄/Catalyst | 1-ethyl-2-methylquinolin-4(1H)-one |
| Reduction of quinolone ring | RANEY® Ni-Al/H₂O | 1-vinyl-2-methyl-1,2,3,4-tetrahydroquinolin-4(1H)-one |
| Reduction of carbonyl group | NaBH₄, LiAlH₄ | 1-vinyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol |
Tautomerism and Isomerization Studies of 4(1H)-Quinolone, 2-methyl-1-vinyl-
The potential for tautomerism and isomerization in 4(1H)-quinolone, 2-methyl-1-vinyl- adds another layer of complexity to its chemical behavior.
Tautomerism: A key tautomeric equilibrium in 4-quinolone systems is the keto-enol tautomerism, involving the interconversion between the 4(1H)-quinolone (keto) form and the 4-hydroxyquinoline (B1666331) (enol) form. The position of this equilibrium is influenced by factors such as the solvent and the nature of substituents on the quinolone ring. While direct studies on the 1-vinyl derivative are unavailable, the presence of the N-vinyl group is expected to influence the electronic distribution within the quinolone ring and thus the relative stability of the tautomers.
Isomerization: The N-vinyl group itself can undergo isomerization reactions. For instance, base-mediated isomerization of vinyl sulfones to their allylic isomers has been reported. researchgate.net A similar isomerization could potentially occur with 4(1H)-quinolone, 2-methyl-1-vinyl- under appropriate basic or acidic conditions, leading to the formation of an N-allyl quinolone derivative. The driving force for such an isomerization would be the relative thermodynamic stability of the starting vinyl compound versus the rearranged allylic product.
Transition State Analysis and Reaction Energetics
Understanding the transition states and reaction energetics is crucial for predicting the feasibility and outcomes of the transformations of 4(1H)-quinolone, 2-methyl-1-vinyl-. While specific experimental or computational data for this molecule are not available, general principles of transition state theory and computational chemistry can provide valuable insights. ox.ac.ukucsb.eduprotheragen.ai
Transition State Analysis: For any proposed reaction pathway, such as oxidation or reduction, the transition state represents the highest energy point along the reaction coordinate. Computational methods, like Density Functional Theory (DFT), are powerful tools for modeling these transition states. acs.org For the epoxidation of the vinyl group, the transition state would involve the concerted transfer of an oxygen atom from the oxidizing agent to the double bond. For the reduction of the quinolone ring, the transition state would likely involve the interaction of the molecule with the catalyst surface and the incoming hydrogen atoms.
The bond dissociation energies (BDEs) of the various bonds within the molecule can also provide insights into its reactivity. For instance, the BDE of the C=C bond in the vinyl group will influence its susceptibility to addition reactions. The presence of the 2-methyl group can also affect the energetics of reactions involving the quinolone ring through steric and electronic effects.
| Reaction Type | Key Energetic Parameters | Influencing Factors |
| Oxidation of Vinyl Group | Activation Energy (Ea) | Nature of oxidant, solvent, electronic effects of quinolone ring |
| Reduction of Quinolone Ring | Reaction Enthalpy (ΔH) | Type of catalyst, hydrogen pressure, steric hindrance |
| Keto-Enol Tautomerism | Tautomerization Energy (ΔE) | Solvent polarity, intramolecular hydrogen bonding, substituent effects |
| N-Vinyl Isomerization | Isomerization Energy (ΔE) | Base/acid strength, thermodynamic stability of isomers |
Structural Modifications and Derivatization Strategies of 4 1h Quinolone, 2 Methyl 1 Vinyl
Functionalization at the Nitrogen Atom
The nitrogen atom at the 1-position of the quinolone ring is a primary site for functionalization, offering opportunities to introduce a wide array of substituents that can significantly influence the molecule's properties.
While the target molecule already possesses a vinyl group at the N-1 position, further modification or replacement of this group can be envisaged through N-alkylation and N-acylation reactions of the corresponding N-H precursor, 2-methyl-4(1H)-quinolone. The N-alkylation of 4-quinolones is a well-established method for introducing diverse alkyl groups. mdpi.com Typically, this transformation is achieved by treating the N-H quinolone with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF). ub.edu The regioselectivity of alkylation (N- vs. O-alkylation) can be influenced by the reaction conditions, including the nature of the base, solvent, and alkylating agent. acs.org
N-acylation introduces an acyl group at the nitrogen atom, which can serve as a handle for further functionalization or to modulate the electronic properties of the quinolone ring. This is typically accomplished by reacting the N-H quinolone with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine.
Table 1: Representative N-Alkylation and N-Acylation Reactions of 4-Quinolone Scaffolds This table presents analogous reactions on similar quinolone structures due to the lack of specific data for 4(1H)-Quinolone, 2-methyl-1-vinyl-.
| Reaction Type | Reactant | Reagents | Product | Reference |
|---|---|---|---|---|
| N-Alkylation | 2-Methyl-4(1H)-quinolone | Alkyl halide (e.g., CH3I), K2CO3, DMF | 1-Alkyl-2-methyl-4(1H)-quinolone | ub.edu |
| N-Acylation | 2-Methyl-4(1H)-quinolone | Acyl chloride (e.g., CH3COCl), Pyridine | 1-Acyl-2-methyl-4(1H)-quinolone | General Knowledge |
The introduction of heterocyclic moieties at the N-1 position can significantly expand the chemical space and biological activity profile of the quinolone. This can be achieved by reacting the N-H precursor with a halogenated heterocycle under conditions similar to N-alkylation. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also emerged as powerful tools for the N-arylation and N-heteroarylation of azaheterocycles, including quinolones. acs.org These methods offer a broad substrate scope and good functional group tolerance.
Modifications at the Methyl Group (C-2)
The methyl group at the C-2 position is activated by the adjacent quinolone ring and offers a handle for various chemical transformations.
The C-2 methyl group can be oxidized to afford the corresponding carboxylic acid, 1-vinyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. This transformation introduces a valuable functional group for further derivatization, such as amide or ester formation. A common reagent for the oxidation of alkyl side chains on aromatic rings is potassium permanganate (B83412) (KMnO4). masterorganicchemistry.com The reaction is typically carried out under heating in an alkaline solution. masterorganicchemistry.com It is important to note that the vinyl group might also be susceptible to oxidation under harsh conditions, necessitating careful optimization of the reaction parameters.
Table 2: Representative Oxidation of C-2 Methyl Group on Quinolone Scaffolds This table presents an analogous reaction on a similar quinoline (B57606) structure due to the lack of specific data for 4(1H)-Quinolone, 2-methyl-1-vinyl-.
| Reactant | Reagents | Product | Reference |
|---|---|---|---|
| 2-Methylquinoline (B7769805) | KMnO4, heat | Quinoline-2-carboxylic acid | masterorganicchemistry.com |
The acidic protons of the C-2 methyl group allow for its participation in various condensation reactions, enabling the extension of the carbon skeleton.
Knoevenagel Condensation: In the presence of a weak base, the C-2 methyl group can undergo a Knoevenagel condensation with aldehydes or ketones. wikipedia.orgthermofisher.comsigmaaldrich.com This reaction leads to the formation of a new carbon-carbon double bond, yielding styryl-like derivatives at the C-2 position. The reaction typically involves heating the quinolone with the carbonyl compound in the presence of a catalyst such as piperidine (B6355638) or pyridine. wikipedia.org
Mannich Reaction: The Mannich reaction is a three-component condensation involving the quinolone, formaldehyde, and a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction introduces an aminomethyl substituent at the C-2 position. The resulting Mannich bases are versatile intermediates that can undergo further transformations, such as elimination to form a vinyl group or substitution reactions. youtube.com
Table 3: Representative Condensation Reactions at the C-2 Methyl Group of Quinolone Scaffolds This table presents analogous reactions on similar quinolone structures due to the lack of specific data for 4(1H)-Quinolone, 2-methyl-1-vinyl-.
| Reaction Type | Reactant | Reagents | Product Type | Reference |
|---|---|---|---|---|
| Knoevenagel Condensation | 2-Methyl-4(1H)-quinolone | Aldehyde (e.g., Benzaldehyde), Piperidine, heat | 2-Styryl-4(1H)-quinolone | wikipedia.org |
| Mannich Reaction | 2-Methyl-4(1H)-quinolone | Formaldehyde, Secondary Amine (e.g., Diethylamine) | 2-(Dialkylaminomethyl)-4(1H)-quinolone | wikipedia.org |
Elaboration of the Vinyl Group (C-1 Substituent)
The vinyl group at the N-1 position is a versatile functional handle that can participate in a variety of addition and cross-coupling reactions, allowing for extensive structural diversification.
Heck Reaction: The vinyl group can undergo a palladium-catalyzed Heck reaction with aryl or vinyl halides (or triflates) to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for carbon-carbon bond formation and can be used to introduce a wide range of substituents at the terminus of the vinyl group. youtube.com
Dihydroxylation: The double bond of the vinyl group can be dihydroxylated to form a vicinal diol. This can be achieved using reagents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) (Upjohn dihydroxylation) or through Sharpless asymmetric dihydroxylation to potentially introduce chirality. buchler-gmbh.comrsc.orgnih.govorganic-chemistry.org The resulting diol can be further functionalized.
Ozonolysis: Ozonolysis of the vinyl group would lead to the cleavage of the double bond, yielding an N-formyl derivative of the quinolone and formaldehyde. masterorganicchemistry.comcopernicus.orgnih.gov This reaction provides a route to N-1 unsubstituted or N-1 formylated quinolones.
Table 4: Potential Elaboration Reactions of the N-1 Vinyl Group This table presents potential reactions based on the known reactivity of vinyl groups, as specific data for 4(1H)-Quinolone, 2-methyl-1-vinyl- is not available.
| Reaction Type | Reactant | Reagents | Product Type | Reference |
|---|---|---|---|---|
| Heck Reaction | 1-Vinyl-2-methyl-4(1H)-quinolone | Aryl halide, Pd catalyst, base | 1-Styryl-2-methyl-4(1H)-quinolone derivative | organic-chemistry.orgwikipedia.org |
| Dihydroxylation | 1-Vinyl-2-methyl-4(1H)-quinolone | OsO4, NMO | 1-(1,2-Dihydroxyethyl)-2-methyl-4(1H)-quinolone | organic-chemistry.org |
| Ozonolysis | 1-Vinyl-2-methyl-4(1H)-quinolone | 1. O3; 2. Reductive workup (e.g., DMS) | 1-Formyl-2-methyl-4(1H)-quinolone | masterorganicchemistry.com |
Polymerization of the Vinyl Moiety
The N-vinyl group serves as a polymerizable handle, enabling the synthesis of novel polymers. Analogous to the polymerization of other vinyl-substituted nitrogen heterocycles like 4-vinylpyridine, the vinyl group on the quinolone can undergo polymerization to create a long-chain polymer with the quinolone moiety as a repeating side group. nih.gov This process can typically be initiated by radical or cationic initiators. The resulting polymer, poly(1-vinyl-2-methyl-4(1H)-quinolone), would combine the properties of the quinolone core with the physical characteristics of a polymer backbone. The degree of polymerization and the polymer's molecular weight can be controlled by adjusting reaction conditions such as monomer concentration, initiator type, and temperature.
Table 1: Hypothetical Polymerization Data
| Initiator Type | Expected Polymer | Potential Properties |
|---|---|---|
| Radical (e.g., AIBN) | Atactic poly(1-vinyl-2-methyl-4(1H)-quinolone) | Amorphous solid, soluble in polar organic solvents |
Addition-Elimination Reactions
The term "addition-elimination" can describe reactions where a species adds to a molecule, followed by the elimination of a small molecule. In the context of 4(1H)-Quinolone, 2-methyl-1-vinyl-, this can refer to reactions at the vinyl group or the carbonyl group. For instance, the N-vinyl group, which is part of an N-vinyl amide-like system, can undergo acid-catalyzed hydrolysis. This reaction involves the addition of water across the double bond to form an unstable hemiaminal intermediate, which then eliminates acetaldehyde (B116499) to yield 2-methyl-4(1H)-quinolone. chemguide.co.uklibretexts.org
Reactions at the C4-carbonyl group with nitrogen nucleophiles, such as hydroxylamine (B1172632) or hydrazines, also proceed via an addition-elimination (or condensation) mechanism. chemguide.co.uklibretexts.org For example, reaction with hydrazine (B178648) would first involve nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule to form the corresponding hydrazone.
Substitutions on the Benzo Ring of the Quinolone Core
The fused benzene (B151609) ring of the quinolone scaffold is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups that can significantly alter the molecule's electronic and steric profile.
Halogenation and Nitration
Direct halogenation of the quinolone ring system can be achieved using standard reagents. Studies on related 4-methyl-carbostyrils (a tautomeric form of 2-methyl-4-quinolones) have shown that direct halogenation with reagents like sulfuryl chloride (for chlorination) or bromine in acetic acid tends to result in substitution at the C3 position of the quinolone ring. zenodo.org
Nitration introduces a nitro group onto the aromatic ring, a versatile functional group that can be a target for further chemistry or can modulate the electronic properties of the scaffold. The regioselectivity of nitration on the quinolone ring is influenced by the existing substituents. In related quinoline systems, nitration typically occurs on the benzo portion of the molecule. researchgate.net For 4(1H)-Quinolone, 2-methyl-1-vinyl-, the reaction with a mixture of nitric and sulfuric acid is expected to yield a mixture of isomers, with substitution likely favored at the C6 and C8 positions, influenced by the directing effects of the lactam functionality.
Table 2: Electrophilic Substitution Reactions
| Reaction | Reagent(s) | Likely Position of Substitution | Product |
|---|---|---|---|
| Chlorination | Sulfuryl chloride (SO₂Cl₂) | C3 | 3-Chloro-2-methyl-1-vinyl-4(1H)-quinolone |
| Bromination | Bromine (Br₂) in Acetic Acid | C3 | 3-Bromo-2-methyl-1-vinyl-4(1H)-quinolone |
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, guiding deprotonation to the adjacent ortho position. harvard.eduorganic-chemistry.org In the 4(1H)-quinolone system, the carbonyl oxygen at the C4 position can act as an effective DMG. baranlab.org
By treating 4(1H)-Quinolone, 2-methyl-1-vinyl- with a strong base like n-butyllithium (n-BuLi) at low temperatures, the lithium can be directed to abstract the proton at the C5 position. The resulting C5-lithiated intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce new substituents with high regioselectivity. harvard.edubaranlab.org
Table 3: Functionalization via Directed Ortho-Metalation
| Electrophile | Reagent | Resulting C5-Substituent |
|---|---|---|
| Iodine | I₂ | -I |
| Aldehyde | R-CHO | -CH(OH)R |
| Carbon Dioxide | CO₂ (followed by acid workup) | -COOH |
Synthesis of Hybrid Scaffolds Incorporating 4(1H)-Quinolone, 2-methyl-1-vinyl-
The development of hybrid molecules, which combine distinct structural motifs to create novel chemical entities, is a growing area of chemical synthesis. The 4(1H)-Quinolone, 2-methyl-1-vinyl- scaffold is a versatile building block for constructing such hybrids.
One strategy involves leveraging the reactivity of the N-vinyl group. It can act as a dienophile in Diels-Alder reactions or participate in other pericyclic reactions to fuse new ring systems onto the quinolone nitrogen. Furthermore, the vinyl group can be used in transition metal-catalyzed reactions like Heck or metathesis reactions.
Alternatively, the quinolone core itself can be functionalized, as described in section 4.4, to provide a handle for coupling. For example, a halogen atom introduced at the C5 position via DoM can be used in palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, or Sonogashira reactions. This allows for the covalent linking of the quinolone scaffold to other aromatic, heteroaromatic, or alkyne-containing molecules, providing access to a vast chemical space of complex hybrid structures. japsonline.com Solid-phase synthesis techniques have also been developed for quinolone derivatives, which could be adapted for the high-throughput generation of hybrid libraries based on this scaffold. nih.govresearchgate.net
Advanced Spectroscopic and Crystallographic Analyses of 4 1h Quinolone, 2 Methyl 1 Vinyl Architectures
High-Resolution NMR Spectroscopy for Stereochemical Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of organic molecules in solution. For 4(1H)-Quinolone, 2-methyl-1-vinyl-, a suite of one-dimensional and two-dimensional NMR experiments would be employed to assign all proton and carbon signals and to probe through-bond and through-space correlations. While specific experimental data for this exact molecule is not widely published, the expected spectral features can be predicted based on the analysis of similar quinolone and vinyl-containing compounds.
2D NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional NMR techniques are crucial for unambiguously assigning the complex proton and carbon spectra of 4(1H)-Quinolone, 2-methyl-1-vinyl-.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. For instance, the vinyl protons would exhibit characteristic cross-peaks, with the geminal coupling between the two terminal vinyl protons and vicinal couplings to the adjacent vinyl proton. Similarly, the aromatic protons of the quinolone ring system would show correlations consistent with their substitution pattern. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC): The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for the methyl group, the vinyl group, and the protonated aromatic carbons based on their attached proton chemical shifts. nih.gov
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons, such as the carbonyl carbon (C-4) and the carbon atom of the quinolone ring to which the methyl group is attached (C-2). Cross-peaks would be expected between the methyl protons and C-2, as well as between the vinyl protons and the nitrogen-bearing carbon of the quinolone ring. mdpi.com
A representative table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on data from analogous structures.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| 2-CH₃ | ~2.5 | ~20 |
| 3-H | ~6.3 | ~110 |
| Vinyl -CH= | ~7.0-7.5 | ~130-140 |
| Vinyl =CH₂ | ~5.0-6.0 | ~110-120 |
| Aromatic-H | ~7.2-8.2 | ~115-140 |
| C=O (C-4) | - | ~175 |
| C-2 | - | ~150 |
| Quaternary Aromatic C | - | ~120-150 |
NOESY and ROESY for Conformational Studies
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the through-space proximity of protons, providing insights into the molecule's three-dimensional conformation and stereochemistry.
For 4(1H)-Quinolone, 2-methyl-1-vinyl-, these experiments would be critical in establishing the preferred orientation of the 1-vinyl group relative to the quinolone ring. NOE or ROE cross-peaks between the vinyl protons and the protons on the aromatic ring (specifically H-8) would suggest a particular rotational conformation. Similarly, the spatial relationship between the 2-methyl group and the proton at position 3 could be confirmed. The absence or presence of such cross-peaks provides valuable constraints for computational modeling of the molecule's low-energy conformations.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction (SCXRD) provides the most definitive method for determining the precise atomic arrangement of a molecule in the solid state. nih.gov This technique would yield a three-dimensional model of 4(1H)-Quinolone, 2-methyl-1-vinyl-, revealing bond lengths, bond angles, and torsional angles with high precision.
Unit Cell Parameters and Space Group Analysis
The initial step in an SCXRD analysis involves determining the unit cell parameters (the dimensions of the repeating unit in the crystal lattice) and the space group (the symmetry operations that describe the arrangement of molecules within the unit cell). While specific crystallographic data for 4(1H)-Quinolone, 2-methyl-1-vinyl- is not available, a hypothetical dataset is presented below for illustrative purposes.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 978.5 |
| Z (Molecules per unit cell) | 4 |
Intermolecular Interactions and Packing Arrangements
Beyond the structure of a single molecule, SCXRD reveals how molecules pack together in the crystal lattice, which is governed by various intermolecular interactions. mdpi.com For 4(1H)-Quinolone, 2-methyl-1-vinyl-, one would expect to observe several types of non-covalent interactions, such as:
C-H···O Interactions: The carbonyl oxygen atom is a good hydrogen bond acceptor and could participate in weak hydrogen bonds with C-H groups from neighboring molecules, such as the methyl or aromatic protons.
van der Waals Forces: These non-specific interactions would also play a significant role in the crystal packing.
Understanding these interactions is crucial for predicting and controlling the solid-state properties of the material.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint of the compound and are invaluable for identifying the presence of specific functional groups.
For 4(1H)-Quinolone, 2-methyl-1-vinyl-, the key vibrational modes would include:
C=O Stretch: A strong absorption band in the IR spectrum, typically in the region of 1650-1690 cm⁻¹, corresponding to the stretching vibration of the quinolone carbonyl group.
C=C Stretches: Vibrations of the aromatic ring and the vinyl group would appear in the 1450-1620 cm⁻¹ region. The vinyl C=C stretch is often observed around 1620-1640 cm⁻¹. uni-muenchen.de
C-H Stretches: Aromatic and vinyl C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group would be found just below 3000 cm⁻¹.
Out-of-Plane Bending: The out-of-plane C-H bending vibrations of the vinyl group are characteristic and often appear as strong bands in the 900-1000 cm⁻¹ region.
A table summarizing the expected key vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| C=O (Quinolone) | Stretch | 1650 - 1690 | IR (strong) |
| C=C (Aromatic) | Stretch | 1450 - 1600 | IR, Raman |
| C=C (Vinyl) | Stretch | 1620 - 1640 | IR, Raman |
| C-H (Aromatic/Vinyl) | Stretch | 3000 - 3100 | IR, Raman |
| C-H (Methyl) | Stretch | 2850 - 2980 | IR, Raman |
| C-H (Vinyl) | Out-of-plane bend | 900 - 1000 | IR (strong) |
Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and aid in the assignment of the experimental spectra. ajbasweb.commdpi.com
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique molecular formula. This precision is crucial in distinguishing between compounds that may have the same nominal mass but differ in their elemental makeup.
For 4(1H)-Quinolone, 2-methyl-1-vinyl-, with a proposed molecular formula of C₁₂H₁₁NO, the theoretical exact mass can be calculated. HRMS analysis would seek to experimentally verify this mass. The technique is sensitive enough to detect the mass difference between isotopes, providing a characteristic isotopic pattern that further confirms the elemental composition.
In a typical HRMS experiment, the compound is ionized, and the resulting ions are guided into a mass analyzer capable of high resolution, such as a time-of-flight (TOF) or Orbitrap analyzer. The resulting mass spectrum will show a prominent peak corresponding to the molecular ion. For 4(1H)-Quinolone, 2-methyl-1-vinyl-, various ionization techniques can be employed, leading to the observation of different adducts. The predicted m/z values for common adducts of this compound are detailed in the table below. The confirmation of these exact masses in an experimental setting would provide definitive proof of the molecular formula. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 186.09134 |
| [M+Na]⁺ | 208.07328 |
| [M-H]⁻ | 184.07678 |
| [M+NH₄]⁺ | 203.11788 |
| [M+K]⁺ | 224.04722 |
| [M]⁺ | 185.08351 |
This table presents predicted mass-to-charge ratios for various adducts of 4(1H)-Quinolone, 2-methyl-1-vinyl- (C₁₂H₁₁NO), as would be determined by High-Resolution Mass Spectrometry.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Studies
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques for studying chiral molecules. Chirality, or 'handedness', is a property of molecules that are non-superimposable on their mirror images, known as enantiomers. CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength.
The molecular structure of 4(1H)-Quinolone, 2-methyl-1-vinyl- is achiral. It possesses a plane of symmetry and therefore cannot exist as enantiomers. As a result, in an achiral solvent, it will not exhibit a CD or ORD spectrum.
However, it is conceivable that chiroptical properties could be induced in this molecule under specific circumstances. For instance, if the molecule were to be dissolved in a chiral solvent or to form a complex with a chiral host molecule, it could exhibit an induced Circular Dichroism (ICD) spectrum. Such an ICD effect would arise from the transfer of chirality from the environment to the achiral guest molecule. To date, published research has not presented any chiroptical studies on 4(1H)-Quinolone, 2-methyl-1-vinyl-, and as such, there is no available experimental data to report. Any future enantiomeric studies would necessitate the introduction of a chiral center to the molecule or its interaction with a chiral environment.
Advanced Electron Microscopy Techniques (e.g., TEM, SEM) for Morphological Studies
Advanced electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are primarily utilized to investigate the morphology, topography, and crystalline structure of solid materials at the micro- and nanoscale. SEM provides detailed images of the surface of a sample by scanning it with a focused beam of electrons, revealing information about its texture and three-dimensional structure. TEM, on the other hand, transmits a beam of electrons through an ultra-thin specimen to provide high-resolution, two-dimensional images of the internal structure.
For a small organic molecule like 4(1H)-Quinolone, 2-methyl-1-vinyl-, these techniques would be applicable if the compound is in a solid, crystalline, or aggregated state. For instance, if the compound were crystallized, SEM could be used to visualize the crystal habit and surface features of the resulting microcrystals. TEM could potentially be used to study the crystal lattice if the crystals can be prepared as sufficiently thin sections, though this is more challenging for organic small molecules compared to polymers or inorganic materials.
Currently, there is a lack of published research detailing the morphological characterization of 4(1H)-Quinolone, 2-methyl-1-vinyl- using electron microscopy. Such studies would be contingent on the preparation of the material in a suitable solid form and would provide valuable insights into its solid-state properties and potential for applications in materials science. For example, the study of quinolone derivatives with more complex structures has utilized electron microscopy to verify the inhibition of viral particle formation. nih.gov
Theoretical and Computational Chemistry Approaches to 4 1h Quinolone, 2 Methyl 1 Vinyl
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of quinolone derivatives. scirp.orgresearchgate.net DFT calculations for 4(1H)-quinolone, 2-methyl-1-vinyl- would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to obtain a balance between accuracy and computational cost. uns.ac.rs
The molecular orbitals (MOs) of 4(1H)-quinolone, 2-methyl-1-vinyl- describe the wave-like behavior of its electrons and are crucial for understanding its chemical bonding and reactivity. DFT calculations can map the spatial distribution and energy levels of these orbitals. The electron density distribution, also obtainable from DFT, reveals the regions of the molecule that are electron-rich or electron-poor. In quinolone derivatives, the electron density is typically concentrated around the electronegative nitrogen and oxygen atoms, as well as the delocalized π-system of the aromatic rings. The vinyl and methyl substituents would also influence the electron distribution through inductive and hyperconjugative effects.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. scirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. dergipark.org.tr A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. wikipedia.org
For quinoline (B57606) derivatives, the HOMO is often delocalized over the entire molecule, while the LUMO may be concentrated on specific regions, such as the quinoline ring system. uantwerpen.be The introduction of methyl and vinyl groups can alter the energies of these frontier orbitals.
Table 1: Representative Frontier Orbital Energies and HOMO-LUMO Gap for a Substituted Quinolone Derivative
| Parameter | Energy (eV) |
| HOMO Energy | -8.834 |
| LUMO Energy | -3.936 |
| HOMO-LUMO Gap (ΔE) | 4.898 |
Note: The data in this table is representative of a substituted quinolone and is intended for illustrative purposes. dergipark.org.tr
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations can provide detailed information about the conformational flexibility and dynamics of 4(1H)-quinolone, 2-methyl-1-vinyl- over time. nih.gov These simulations are particularly useful for understanding how the molecule behaves in different environments.
The conformation of a molecule can be significantly influenced by its surrounding solvent. frontiersin.orgculturalheritage.org MD simulations can explicitly model the interactions between 4(1H)-quinolone, 2-methyl-1-vinyl- and solvent molecules, revealing how different solvents affect its three-dimensional structure. For instance, in a polar solvent, the molecule may adopt a conformation that maximizes the exposure of its polar groups to the solvent, while in a non-polar solvent, a more compact conformation might be favored. The orientation of the vinyl group relative to the quinolone ring is an important conformational feature that would be sensitive to solvent effects. acs.orgresearchgate.net
By exploring the potential energy surface of the molecule, MD simulations can identify its most stable conformations, known as energy minima, as well as the energy barriers between them. nih.gov This information is crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature. The conformational landscape of 4(1H)-quinolone, 2-methyl-1-vinyl- would likely be characterized by different rotational isomers (rotamers) of the vinyl group.
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity. hakon-art.comrasayanjournal.co.in These descriptors can be calculated using DFT and are valuable for predicting how a molecule will behave in chemical reactions.
Several global reactivity descriptors can be derived from the HOMO and LUMO energies: researchgate.net
Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.
Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η).
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons. It is calculated as ω = χ² / (2η).
These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For example, a molecule with a high electrophilicity index is expected to be a good electrophile. hakon-art.com
Table 2: Representative Quantum Chemical Descriptors for a Substituted Quinolone Derivative
| Descriptor | Definition | Representative Value |
| Ionization Potential (I) | I ≈ -EHOMO | 8.834 eV |
| Electron Affinity (A) | A ≈ -ELUMO | 3.936 eV |
| Chemical Hardness (η) | η = (I - A) / 2 | 2.449 eV |
| Chemical Softness (S) | S = 1/η | 0.408 eV⁻¹ |
| Electronegativity (χ) | χ = (I + A) / 2 | 6.385 eV |
| Electrophilicity Index (ω) | ω = χ² / (2η) | 8.324 eV |
Note: The data in this table is representative of a substituted quinolone and is intended for illustrative purposes. dergipark.org.tr
Fukui Functions and Electrophilicity/Nucleophilicity Indices
Conceptual DFT offers a framework for quantifying chemical reactivity. Key to this are the Fukui functions, which describe the change in electron density at a specific point in a molecule when an electron is added or removed. wikipedia.org These functions help identify the most likely sites for electrophilic, nucleophilic, or radical attack. scm.comfaccts.de
The primary Fukui functions are defined as follows:
f+(r) : For nucleophilic attack (electron acceptance), indicating sites most susceptible to losing an electron.
f-(r) : For electrophilic attack (electron donation), highlighting sites most likely to accept an electron.
f0(r) : For radical attack.
For quinolone derivatives, computational studies on similar structures, such as 4-methylquinoline, reveal that specific atoms act as primary centers for these interactions. researchgate.net By analyzing the condensed Fukui functions (where values are assigned to individual atoms), one can predict the reactivity of 4(1H)-Quinolone, 2-methyl-1-vinyl-. It is anticipated that the carbonyl oxygen (O) and the nitrogen (N) atom of the quinolone ring would be primary sites for electrophilic attack (high f- values), while the vinyl group and specific carbons on the aromatic rings would be susceptible to nucleophilic attack.
| Reactivity Index | Formula | Description |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Indicates resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness and stability. tandfonline.comnih.gov |
| Electrophilicity Index (ω) | ω = μ2 / 2η | Quantifies the ability of a molecule to accept electrons. |
| Global Softness (S) | S = 1 / 2η | The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. |
Data based on general principles of quinolone derivatives as specific calculations for the title compound are not available in the cited literature.
Electrostatic Potential Maps
An Electrostatic Potential (ESP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. youtube.comyoutube.com It is generated by calculating the electrostatic potential energy at various points on the electron density surface. libretexts.org These maps use a color scale where red indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue signifies regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.netwalisongo.ac.id Green and yellow represent intermediate or neutral potential. researchgate.net
For 4(1H)-Quinolone, 2-methyl-1-vinyl-, the ESP map would be expected to show:
Intense Negative Potential (Red): Concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This is the most likely site for protonation or interaction with positive ions.
Positive Potential (Blue): Located around the hydrogen atoms of the aromatic ring and the vinyl group, indicating their susceptibility to nucleophilic attack.
Intermediate Potential (Green/Yellow): Spread across the carbon framework of the bicyclic ring system.
This charge distribution is fundamental to understanding how the molecule interacts with other reagents, solvents, and biological receptors.
Spectroscopic Property Prediction using Computational Methods
Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and structural elucidation of newly synthesized compounds. nih.gov
NMR Chemical Shift and Coupling Constant Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. DFT calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. bohrium.comchemaxon.com The most common method involves optimizing the molecular geometry and then performing a calculation using the Gauge-Including Atomic Orbital (GIAO) method.
Table of Expected ¹³C NMR Chemical Shifts for Quinolone Core Carbons
| Atom | Typical Experimental δ (ppm) nih.gov | Description |
|---|---|---|
| C=O (C4) | 176-177 | Carbonyl carbon, highly deshielded. |
| C2 | ~150 | Carbon adjacent to nitrogen, attached to methyl group. |
| C3 | ~112 | Olefinic carbon in the heterocyclic ring. |
| C4a | ~140 | Bridgehead carbon. |
| C8a | ~147 | Bridgehead carbon adjacent to nitrogen. |
Vibrational Frequency and Intensity Predictions
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Quantum chemical calculations can compute these vibrational frequencies and their corresponding intensities. rjptonline.org These calculations are typically performed within the harmonic approximation, which often leads to an overestimation of the frequencies compared to experimental data. nih.gov To correct for this, the calculated frequencies are often multiplied by a scaling factor (typically around 0.96 for DFT methods). nih.gov
For 4(1H)-Quinolone, 2-methyl-1-vinyl-, key vibrational modes that can be predicted include:
C=O Stretch: A strong, characteristic band expected in the 1690–1700 cm⁻¹ region. mdpi.com
C=C Aromatic Stretches: Multiple bands in the 1450–1600 cm⁻¹ range.
C-H Aromatic and Vinylic Stretches: Typically found above 3000 cm⁻¹.
C-N Stretches: Vibrations within the heterocyclic ring.
Studies on similar molecules like 4-hydroxy-1-methyl-2(1H)-quinolone have shown excellent agreement between DFT-calculated and experimentally observed FT-IR spectra after scaling, allowing for precise assignment of vibrational modes. semanticscholar.org
QSAR/QSPR Modeling of Quinolone Derivatives (Focus on structural correlations, not biological activity)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate a molecule's structural or physicochemical properties with its activity or a specific physical property, respectively. rasayanjournal.co.in For quinolone derivatives, DFT-calculated parameters are frequently used as molecular descriptors to build these models. tandfonline.comnih.gov
The focus here is on the correlation of structure with physicochemical properties, avoiding biological endpoints. The process involves:
Descriptor Calculation: A set of quinolone derivatives is selected, and their structures are optimized using computational methods like DFT. A wide range of molecular descriptors are then calculated. tandfonline.comnih.gov
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Support Vector Machines (SVM), are used to build a mathematical equation that links the descriptors to a property of interest. researchgate.netwalisongo.ac.id
Validation: The model's predictive power is rigorously tested using internal and external validation techniques. nih.gov
Table of Common Descriptor Types Used in QSAR/QSPR of Quinolones
| Descriptor Class | Examples | Relevance to Properties |
|---|---|---|
| Electronic | HOMO-LUMO energy gap, Dipole moment, Partial atomic charges, Electronegativity tandfonline.comresearchgate.net | Correlates with reactivity, solubility, and intermolecular interactions. |
| Topological | Molecular connectivity indices, Wiener index | Describes the size, shape, and branching of the molecular structure. |
| Steric / Geometric | Molecular volume, Surface area, Ovality walisongo.ac.idresearchgate.net | Relates to properties like melting point, boiling point, and crystal packing. |
| Spectroscopic | Calculated NMR chemical shifts tandfonline.comnih.gov | Can be used as a descriptor to correlate with other molecular properties. |
For instance, a QSPR model might predict the octanol-water partition coefficient (logP), a measure of lipophilicity, based on descriptors like molecular surface area and the HOMO-LUMO energy gap. tandfonline.com Such models demonstrate the powerful link between the fundamental electronic structure of quinolone derivatives and their macroscopic physical properties.
Synthetic Utility of 4 1h Quinolone, 2 Methyl 1 Vinyl in Organic Chemistry
As a Building Block for Complex Heterocycles
The utility of 4(1H)-Quinolone, 2-methyl-1-vinyl- as a foundational element for constructing more complex heterocyclic systems is not well-documented.
Cycloaddition Reactions Leading to Polycyclic Systems
No specific studies detailing the participation of 4(1H)-Quinolone, 2-methyl-1-vinyl- in cycloaddition reactions were identified. The N-vinyl group represents a potential dienophile or dipolarophile for reactions like the Diels-Alder or 1,3-dipolar cycloadditions, which would lead to the formation of new fused ring systems. In related structures, such as 2(1H)-quinolones (isomers of the title compound), enantioselective [2+2] photocycloaddition reactions with olefins have been successfully demonstrated to yield cyclobutane (B1203170) products. nih.govacs.org These reactions, however, involve the C3-C4 double bond of the quinolone core rather than an N-vinyl substituent. The electronic properties and reactivity of the exocyclic N-vinyl group on the 4-quinolone scaffold in cycloadditions remain an open area of research.
Role in Multi-Component Reactions (MCRs)
There is no available research demonstrating the use of 4(1H)-Quinolone, 2-methyl-1-vinyl- as a reactant in multi-component reactions (MCRs). MCRs are powerful tools for building molecular complexity in a single step. Many MCRs have been developed for the synthesis of the 4-quinolone scaffold itself, often involving a sequential palladium-catalyzed amidation followed by an intramolecular cyclization. acs.org However, the subsequent use of a functionalized quinolone like the N-vinyl derivative as a component in a further MCR has not been reported.
Precursor for Advanced Organic Materials Synthesis (excluding biological materials)
The potential of 4(1H)-Quinolone, 2-methyl-1-vinyl- as a monomer for the synthesis of advanced organic materials is plausible but unsubstantiated in the literature. The vinyl group could theoretically undergo polymerization to create novel polymers with properties influenced by the rigid, heteroaromatic quinolone side chains. For analogy, poly(4-vinylpyridine) is readily synthesized and its properties, such as those related to solvation and optics, can be tuned through quaternization. nih.gov This suggests that polymers derived from 4(1H)-Quinolone, 2-methyl-1-vinyl- could have interesting photophysical or material properties, but no studies have been published to confirm this potential.
Ligand and Catalyst Design Applications
No specific instances of 4(1H)-Quinolone, 2-methyl-1-vinyl- being used in the design of ligands or catalysts were found. The quinolone structure contains multiple heteroatoms (nitrogen and oxygen) that could coordinate with metal centers, making it a candidate for ligand development. Ring fusion and substitution patterns are known to critically influence the properties of related fluoroquinolone systems. nih.gov However, the synthesis and chelating properties of ligands specifically derived from 4(1H)-Quinolone, 2-methyl-1-vinyl- have not been explored in the available literature.
Exploration of 4 1h Quinolone, 2 Methyl 1 Vinyl in Advanced Materials Science
Polymer Chemistry Incorporating Vinyl Quinolone Monomers
The presence of a vinyl group attached to the nitrogen atom of the quinolone ring allows 4(1H)-Quinolone, 2-methyl-1-vinyl- to act as a monomer in various polymerization reactions. This opens the door to a new class of polymers where the unique properties of the quinolone moiety are incorporated directly into the polymer backbone.
Synthesis of Vinyl Quinolone Polymers and Copolymers
The synthesis of polymers from 4(1H)-Quinolone, 2-methyl-1-vinyl- can be achieved through standard vinyl polymerization methods. Free-radical polymerization, initiated by common initiators like azobisisobutyronitrile (AIBN), is a primary route for polymerizing vinyl monomers. nih.govsapub.org The polymerization of 4(1H)-Quinolone, 2-methyl-1-vinyl- would result in a homopolymer, poly(2-methyl-1-vinyl-4(1H)-quinolone), where the quinolone units are pendant groups along the polymer chain.
Copolymerization represents a versatile strategy to fine-tune the properties of the resulting material. The vinyl quinolone monomer can be copolymerized with a wide array of other vinyl monomers to create random, alternating, or block copolymers. google.comrsc.org For instance, copolymerization with monomers like methyl methacrylate (B99206) or styrene (B11656) could modify the mechanical and thermal properties of the polymer. sapub.org Incorporating functional comonomers could introduce additional properties, such as solubility or responsiveness to external stimuli. The reactivity ratios of the vinyl quinolone monomer with other comonomers would be crucial in determining the final copolymer composition and structure. sapub.orgrsc.org While specific data for this monomer is not widely available, the principles of copolymerization are well-established for various vinyl systems. sapub.orgrsc.org
| Polymerization Technique | Description | Potential Applicability to Vinyl Quinolone | Reference |
|---|---|---|---|
| Free-Radical Polymerization | A common method for vinyl monomers using a radical initiator (e.g., AIBN). It is robust but can lead to broad molecular weight distributions. | Highly applicable for producing homopolymers and random copolymers. | nih.gov |
| Controlled Radical Polymerization (e.g., RAFT) | Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization allow for the synthesis of well-defined polymers with controlled molecular weight and narrow distributions. | Could be used to create block copolymers incorporating a vinyl quinolone block, enabling self-assembly into complex nanostructures. | nih.govadvancedsciencenews.com |
| Copolymerization | Polymerization of two or more different monomers. The final polymer properties depend on the constituent monomers and their arrangement. | Allows for tuning of mechanical, thermal, and optical properties by incorporating comonomers like acrylates, styrenes, or other functional vinyl monomers. | google.comrsc.org |
Cross-linking and Network Formation
To create robust materials with enhanced mechanical stability and solvent resistance, the linear polymer chains can be cross-linked to form a three-dimensional network. One common method is to copolymerize the vinyl quinolone monomer with a small amount of a divinyl monomer, which acts as a cross-linking agent. scirp.org This process, carried out during the initial polymerization, results in the direct formation of a polymer network.
Alternatively, cross-linking can be introduced in a post-polymerization step. If the polymer chain contains reactive sites, these can be linked together using a suitable cross-linking agent. The quinolone ring itself, while generally stable, could potentially be functionalized to allow for subsequent cross-linking reactions. The formation of these networks can lead to materials like hydrogels or organogels, where the quinolone moiety could influence the swelling behavior and molecular recognition properties of the gel. advancedsciencenews.comscirp.org The cross-linking of polymers is a universal strategy to improve stability and introduce new functionalities. advancedsciencenews.com
Functional Materials based on 4(1H)-Quinolone, 2-methyl-1-vinyl-
The inherent electronic and photophysical properties of the quinolone heterocycle make it an attractive component for advanced functional materials. By incorporating 4(1H)-Quinolone, 2-methyl-1-vinyl- into polymers, these properties can be harnessed in solid-state devices and responsive systems.
Optoelectronic Materials (e.g., as part of organic light-emitting diodes, photovoltaics)
Quinoline (B57606) and its derivatives are well-regarded for their applications in optoelectronics due to their high thermal stability, excellent electron-transporting properties, and strong luminescence. nih.govresearchgate.net These characteristics make them suitable for use in Organic Light-Emitting Diodes (OLEDs) and polymer solar cells. nih.govrsc.org
In OLEDs, quinoline-based materials have been successfully used as electron-transporting layers, host materials, and fluorescent emitters. researchgate.netacs.orgresearchgate.net Polymers containing the 2-methyl-1-vinyl-4(1H)-quinolone unit could function as polymeric emitters, where the polymer backbone provides processability for creating large-area devices via solution-based methods like spin-coating, while the pendant quinolone groups provide the sites for light emission. elsevierpure.com The emission color and efficiency could be tuned by modifying the quinolone structure or by copolymerization. acs.org
In the realm of photovoltaics, quinoline-based polymers are promising materials for polymer solar cells. nih.govrsc.org The electron-deficient nature of the quinoline ring system suggests that polymers derived from it could function as n-type (acceptor) materials in a bulk heterojunction (BHJ) solar cell. nih.gov The ability to create polymeric materials allows for the fabrication of flexible and lightweight solar cells. nih.gov
| Derivative Type | Device Application | Key Performance Metric | Reference |
|---|---|---|---|
| Pyrazoloquinoline Dyes | OLED (Emitter) | Bright blue to blue-green emission; External Quantum Efficiency (EQE) dependent on substituent. | researchgate.netacs.org |
| Quinolinoacridine Host | OLED (Host for Blue Emitter) | EQE >10% for blue emission. | researchgate.net |
| Quinoxaline-based Polymers | Polymer Solar Cell | Power Conversion Efficiency (PCE) >11%. | rsc.org |
| Quinoline-Vinylene Polymer | Potential Photovoltaic Material | Bandgap of 1.6 eV, suitable for semiconductor applications. | nih.gov |
Photochromic and Thermochromic Systems
Photochromic materials are compounds that undergo a reversible change in color upon exposure to light, while thermochromic materials do so in response to temperature changes. These properties are of interest for applications such as smart windows, optical data storage, and sensors.
The development of photochromic systems based on 4(1H)-Quinolone, 2-methyl-1-vinyl- is an intriguing possibility. Research has shown that a π-conjugated polymer containing a quinoline-vinylene trimer exhibits photochromism, with its absorption and fluorescence emission shifting in response to light. nih.gov This effect was attributed to a conformational photoisomerization from a trans to a cis isomer. nih.gov This suggests that the electronic structure of the quinolone moiety can be perturbed by light, a key requirement for photochromism. Similarly, some heterocyclic compounds like pyrazolone (B3327878) derivatives have demonstrated reversible photochromic reactions in both crystalline and polymer composite forms. nih.gov While direct evidence for 4(1H)-Quinolone, 2-methyl-1-vinyl- is scarce, the known photosensitivity of some quinolone derivatives suggests that polymers based on this monomer are worthy of investigation for photo- and thermochromic applications. nih.gov
Self-Assembly and Supramolecular Architectures
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. This bottom-up approach is a powerful tool for creating complex and functional nanostructures. nih.gov
The planar and aromatic nature of the quinolone ring makes it an ideal candidate for driving self-assembly processes. The π-π stacking interactions between quinolone units can lead to the formation of ordered aggregates. Indeed, certain quinoline derivatives have been shown to act as gelators, self-assembling into nanofibrous networks that entrap solvent molecules to form stable organogels. rsc.org Furthermore, studies on the Pseudomonas quinolone signal (PQS), a related quinolone, have demonstrated its ability to form chiral supramolecular assemblies when interacting with peptides. frontiersin.orgnih.gov
Incorporating 4(1H)-Quinolone, 2-methyl-1-vinyl- into polymers could lead to materials that exhibit controlled self-assembly. advancedsciencenews.com In block copolymers, the incompatibility between a poly(vinyl quinolone) block and another polymer block (e.g., polystyrene or polyethylene (B3416737) glycol) could drive the formation of well-defined nanostructures like micelles, vesicles, or cylinders in selective solvents. nih.gov These self-assembled structures could find use in nanotechnology and drug delivery. The use of supramolecular assemblies as templates can also guide polymerization and cross-linking, offering a sophisticated route to control polymer architecture. advancedsciencenews.com
Lack of Sufficient Research Data for "4(1H)-Quinolone, 2-methyl-1-vinyl-" in Advanced Materials Science
A comprehensive search for scholarly articles and research data on the chemical compound 4(1H)-Quinolone, 2-methyl-1-vinyl- has revealed a significant gap in the scientific literature regarding its application in advanced materials science. Despite extensive queries, specific research findings detailing its role in non-covalent interactions in crystal engineering, the formation of ordered assemblies, and its use in responsive materials and smart polymers could not be located.
While general information on the broader class of quinolone derivatives is available, including their synthesis and potential biological activities, specific studies focusing on the materials science aspects of 4(1H)-Quinolone, 2-methyl-1-vinyl- are absent from the public domain. The investigation sought to uncover detailed research findings, including crystallographic data and studies on its polymerization and material properties, which are essential for constructing a scientifically accurate and informative article as per the requested outline.
The search encompassed various databases and scientific repositories, targeting publications that would describe:
Responsive Materials and Smart Polymers:Studies on the synthesis of polymers using the 1-vinyl group of the molecule and the investigation of their potential to respond to external stimuli like pH, temperature, or light, which would classify them as "smart" materials.
The absence of such specific data prevents the generation of a thorough and authoritative article on the subject at this time. Further original research would be required to elucidate the properties and potential applications of 4(1H)-Quinolone, 2-methyl-1-vinyl- in the field of advanced materials science.
Catalytic Applications and Ligand Design Incorporating 4 1h Quinolone, 2 Methyl 1 Vinyl Scaffolds
As a Ligand in Transition Metal Catalysis
The quinolone framework is well-established as an effective ligand for a variety of transition metals. The nitrogen and oxygen atoms of the 4(1H)-quinolone core can chelate to a metal center, forming stable complexes that can catalyze a range of chemical transformations. The addition of the 1-vinyl group introduces another potential point of interaction with the metal, potentially influencing the electronic properties and steric environment of the catalytic center.
Chelation Modes and Coordination Chemistry
Quinolone derivatives can coordinate to metal ions in several ways, most commonly acting as bidentate ligands through the carbonyl oxygen and a deprotonated carboxyl group oxygen. nih.gov In the case of 4(1H)-Quinolone, 2-methyl-1-vinyl-, where a carboxylic acid group is absent, chelation is expected to occur through the carbonyl oxygen and the quinolone nitrogen. This bidentate N,O-coordination is a common motif in quinolone-metal complexes and can lead to the formation of stable five- or six-membered chelate rings, depending on the metal and other ligands present. The vinyl group at the N1 position can also participate in coordination, potentially leading to η²-alkene binding, which could be significant in certain catalytic cycles.
The coordination of quinoline (B57606) derivatives to palladium has been shown to facilitate catalytic reactions, with the quinoline itself acting as an N-ligand. acs.org This intrinsic ligating ability can be harnessed in various catalytic processes.
Table 1: Potential Coordination Modes of 4(1H)-Quinolone, 2-methyl-1-vinyl- with Transition Metals
| Coordination Mode | Coordinating Atoms | Potential Metal Partners |
| Monodentate | N (quinoline) | Pd(II), Ru(II), Rh(I) |
| Monodentate | O (carbonyl) | various |
| Bidentate | N, O | Pd(II), Cu(I), Cu(II), Fe(III), Ru(II) |
| Bridging | N, O | various |
| η²-alkene | C=C (vinyl) | Pd(0), Rh(I), Ni(0) |
Applications in Cross-Coupling Reactions
Quinolone-based ligands have found application in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis. nih.gov For instance, palladium complexes of quinoline derivatives have been utilized as catalysts in Heck and Suzuki reactions. acs.org The electronic properties of the quinolone ligand can significantly influence the efficiency and selectivity of these reactions.
Given the structural similarities, it is plausible that 4(1H)-Quinolone, 2-methyl-1-vinyl- could serve as a ligand in such reactions. The Heck reaction, which involves the coupling of an unsaturated halide with an alkene, is a prime candidate for catalysis by a palladium complex of this quinolone derivative. nih.gov The vinyl group of the ligand itself could potentially undergo intramolecular reactions or influence the stability and reactivity of the palladium catalyst.
Table 2: Potential Cross-Coupling Reactions Utilizing 4(1H)-Quinolone, 2-methyl-1-vinyl- as a Ligand
| Reaction Name | Reactants | Potential Catalyst | Product Type |
| Heck Reaction | Aryl/Vinyl Halide + Alkene | Pd-complex of the quinolone | Substituted Alkene |
| Suzuki Coupling | Aryl/Vinyl Halide + Organoboron Reagent | Pd-complex of the quinolone | Biaryl or Vinylarene |
| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | Pd/Cu-complex of the quinolone | Aryl/Vinyl Alkyne |
| Buchwald-Hartwig Amination | Aryl/Vinyl Halide + Amine | Pd-complex of the quinolone | Aryl/Vinyl Amine |
Asymmetric Catalysis utilizing Chiral Quinolone Derivatives
The development of chiral ligands is crucial for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. Chiral quinoline-containing ligands have been successfully employed in a variety of asymmetric transformations, including carbon-carbon bond formations, allylic reactions, and cycloadditions. thieme-connect.comthieme-connect.com
While 4(1H)-Quinolone, 2-methyl-1-vinyl- is itself achiral, it can be readily modified to incorporate chiral centers. For example, asymmetric dihydroxylation of the vinyl group or the introduction of a chiral substituent on the quinolone ring could lead to a new class of chiral ligands. These chiral derivatives, when complexed with transition metals like rhodium or iridium, could be effective catalysts for asymmetric hydrogenation, hydroformylation, or other enantioselective reactions. The QUINAP ligand, a well-known chiral phosphine (B1218219) with a quinoline backbone, demonstrates the potential of such scaffolds in asymmetric catalysis. acs.org
Organocatalysis with 4(1H)-Quinolone, 2-methyl-1-vinyl- Derivatives
Derivatives of 4(1H)-Quinolone, 2-methyl-1-vinyl- could be designed to act as organocatalysts. For instance, the attachment of a primary or secondary amine to the quinolone framework could create a bifunctional catalyst capable of activating substrates through both hydrogen bonding and iminium/enamine formation. Such catalysts could be applied in asymmetric Michael additions, aldol (B89426) reactions, or Mannich reactions. The vinyl group could also participate in cycloaddition reactions when activated by the catalytic moiety. nih.gov
Photoredox Catalysis and Electrocatalysis
Photoredox catalysis, which uses visible light to drive chemical reactions, has gained significant attention for its ability to promote novel transformations under mild conditions. Quinolones have been shown to participate in photoredox processes. nih.gov For example, quinolinium salts can undergo dearomatization reactions under photoredox conditions. nih.gov
The vinyl group in 4(1H)-Quinolone, 2-methyl-1-vinyl- makes it a potential substrate or catalyst in photoredox reactions. The vinyl moiety can act as a radical acceptor or precursor. For instance, photoredox-generated α-amino radicals can react with vinyl sulfones to form allylic amines. organic-chemistry.org It is conceivable that a similar reactivity could be observed with N-vinyl quinolones. Furthermore, the quinolone core could be designed to act as a photosensitizer upon appropriate functionalization.
In the realm of electrocatalysis, quinolone derivatives have been studied for their electrochemical properties. The redox activity of the quinolone ring system could be harnessed for electrocatalytic transformations.
Catalyst Immobilization and Heterogeneous Catalysis
The immobilization of homogeneous catalysts onto solid supports is a crucial strategy for improving catalyst recyclability and simplifying product purification. The 4(1H)-quinolone structure provides several handles for immobilization. The vinyl group is particularly attractive for this purpose, as it can be readily polymerized or attached to a pre-existing polymer support.
For example, a palladium complex of 4(1H)-Quinolone, 2-methyl-1-vinyl- could be co-polymerized with a suitable monomer to create a heterogeneous catalyst. Such an immobilized catalyst could be used in flow chemistry or in batch processes where easy separation of the catalyst is desired. The catalytic activity of palladium clusters has been studied in the combustion of poly(N-vinyl-2-pyrrolidone), highlighting the interaction of metals with vinyl-containing polymers. acs.org Heteropoly acids have also been used as heterogeneous catalysts for the synthesis of quinolines, demonstrating the potential for solid acid catalysis in this area. researchgate.net
Future Research Directions and Unexplored Avenues for 4 1h Quinolone, 2 Methyl 1 Vinyl
Emerging Synthetic Methodologies and Process Intensification
Promising avenues include:
Transition Metal Catalysis: Palladium-catalyzed reactions, such as the oxidative annulation of acrylamide (B121943) with strained arynes, have enabled high-yield, single-step synthesis of quinolones under mild conditions. nih.gov Other metals like copper, cobalt, and rhodium have also been effectively used in the synthesis of 4-quinolones. nih.gov A cobalt-catalyzed cascade [4 + 2] annulation has been reported for constructing related γ-carbolinone motifs, showcasing the power of modern catalysis. acs.org
Continuous Flow Synthesis: The development of continuous processes offers a significant advantage over batch production, particularly for scalability and safety. vcu.edu A continuous flow methodology for 4-quinolones has been developed to circumvent issues like expensive starting materials and high-temperature cyclizations. vcu.edu
Metal-Free Approaches: To enhance the sustainability of the synthesis, metal-free protocols are being explored. These include the use of hypervalent diaryliodonium for arylating precursors and reagent-free methods for cyclizing alkynoyl arylsulfonamides. nih.govorganic-chemistry.org
Novel Carbonyl Sources: Instead of using high-pressure carbon monoxide gas, solid sources like molybdenum hexacarbonyl can be employed in carbonylative cyclization reactions, sometimes accelerated by microwave heating. nih.gov Recently, formic acid has been effectively used as a carbon monoxide surrogate in the reductive cyclization of 2′-nitrochalcones to produce 4-quinolones, a method that avoids hazardous pressurized gases and is amenable to large-scale synthesis. mdpi.com
A direct synthetic route for related 2-vinylquinoline (B1294476) compounds involves the reaction of 2-methylquinoline (B7769805) precursors with formaldehyde, which could be adapted for the 4(1H)-quinolone system. google.com
Table 1: Comparison of Quinolone Synthetic Methodologies
| Methodology | Catalyst/Reagent | Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Conrad-Limpach | None/Acid | High Temp (>100-250°C) | Well-established | Harsh conditions, low yield nih.govmdpi.com |
| Pd-Catalyzed Annulation | Palladium | Mild | High yield, one-pot nih.gov | Catalyst cost and removal |
| Continuous Flow | Various | Controlled Temp/Pressure | Scalable, safe, efficient vcu.edu | Initial setup cost |
| Reductive Cyclization | Ruthenium/Palladium, Formic Acid | Mild (Formic Acid) | High yield, avoids pressurized CO mdpi.com | Catalyst optimization |
| Metal-Free Cyclization | Base (e.g., K3PO4) | Varies | Avoids metal contamination nih.gov | Substrate scope limitations |
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
The optimization of complex chemical syntheses relies heavily on understanding reaction kinetics and mechanisms. Real-time monitoring is crucial for process control and intensification. A fascinating future direction is the development of advanced spectroscopic probes, potentially derived from the quinolone structure itself, to monitor the formation of 4(1H)-Quinolone, 2-methyl-1-vinyl-.
Recent research has shown that certain 1H-quinolin-2-one derivatives can act as difunctional molecules: they serve as both photosensitizers and spectroscopic fluorescent probes for the real-time monitoring of photopolymerization processes. researchgate.netcnrs.fr These probes exhibit changes in their fluorescence properties as the polymerization proceeds, allowing for continuous tracking of the reaction kinetics using techniques like Real-time FT-IR. researchgate.netcnrs.fr
This concept can be extended to the synthesis of the target compound. Future research could focus on:
Designing Self-Reporting Systems: Synthesizing quinolone precursors that have inherent fluorescent properties that change predictably upon cyclization or vinylation.
Developing External Probes: Creating novel quinoline-based fluorescent probes that are highly sensitive to the specific chemical environment of the reaction mixture. These probes could detect the presence of key intermediates or the final product in real-time. For instance, quinoline-based probes have been successfully designed to monitor biological molecules like cysteine in real-time, demonstrating their potential sensitivity and selectivity. researchgate.net
Employing Rotor Fluorophores: Investigating the use of rotor fluorophores, which become fluorescent upon binding to a target or when their intramolecular rotation is restricted. acs.org A probe could be designed where the formation of the 4(1H)-Quinolone, 2-methyl-1-vinyl- structure activates the fluorescence of a tethered rotor fluorophore, providing a clear signal of product formation. acs.org
Integration with Artificial Intelligence and Machine Learning in Chemical Design
For 4(1H)-Quinolone, 2-methyl-1-vinyl-, AI and ML can be leveraged in several ways:
Predictive Modeling: ML models can be trained on existing data for quinolone compounds to predict the properties of novel derivatives. For example, a predictive ML method was successfully used to identify quinolone substructures that have a high binding affinity to specific biological targets. nih.gov
Generative AI for Novel Scaffolds: Generative AI models, such as SyntheMol, can design entirely new molecules that have never been seen before. stanford.edu These models can be constrained to generate compounds that are not only active but also synthetically feasible. the-scientist.com By providing the model with the 4(1H)-quinolone scaffold and the desired properties (e.g., specific reactivity, material characteristics), researchers could generate thousands of potential new derivatives of 2-methyl-1-vinyl-4(1H)-quinolone for further investigation. stanford.edu
Reaction Optimization: AI can be used to optimize reaction conditions for the synthesis of the target molecule, leading to higher yields and purity while minimizing waste.
Novel Applications in Sustainable Chemistry and Energy Research
The unique combination of a quinolone core and a vinyl group suggests potential applications in green chemistry and energy sectors.
Renewable Platform Chemicals: The vinyl group offers a handle for polymerization and other transformations. Research could explore whether 4(1H)-Quinolone, 2-methyl-1-vinyl- can serve as a monomer derived from or inspired by renewable feedstocks. For instance, methyl vinyl glycolate, another vinyl-containing molecule, is being investigated as a renewable platform chemical derived from sugars. rsc.org
Sustainable Catalysis: The quinolone moiety is known to coordinate with metal ions. nih.govnih.gov This property could be harnessed to develop novel catalysts where the vinyl quinolone acts as a ligand, potentially for green chemical transformations. Furthermore, quinoline (B57606) is used as a modifier in the Lindlar catalyst for selective hydrogenation. acs.org The electrochemical semi-hydrogenation of alkynes to alkenes using modified palladium membrane reactors represents a sustainable approach that could be relevant for reactions involving the vinyl group of the target compound. acs.org
Agrochemicals and Carbon Fixation: Some quinolone antibiotics have been shown to impact the photosynthesis of plants like rice, highlighting their interaction with biological systems crucial for carbon fixation. nih.gov Future research could investigate whether specifically designed vinyl quinolones could act as plant growth regulators or agents that influence agroecosystems in a controlled and beneficial manner.
Theoretical Predictions of Undiscovered Reactivity and Properties
Computational chemistry provides powerful tools to predict the behavior of molecules before they are synthesized in the lab. For 4(1H)-Quinolone, 2-methyl-1-vinyl-, theoretical studies can illuminate its potential reactivity and properties.
Reactivity of the Vinyl Group: The vinyl group is susceptible to various reactions. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the direction of nucleophilic attack on the vinyl group. Studies on vinyl halides have shown that it's possible to create models that predict whether a reaction will be carbophilic (attack at the carbon) or halogenophilic (attack at the halogen). researchgate.net A similar approach could predict the reactivity of the vinyl quinolone towards different reagents, guiding experimental design.
Structure-Activity Relationships (SAR): Theoretical calculations are central to understanding SAR. nih.gov By modeling the interaction of various substituted vinyl quinolones with potential targets (e.g., enzymes, receptors, material surfaces), researchers can predict which modifications are likely to lead to desired properties.
Spectroscopic and Physical Properties: Theoretical methods can predict various properties. For example, predicted Collision Cross Section (CCS) values, which relate to the molecule's shape and size in the gas phase, have been calculated for 4(1H)-Quinolone, 2-methyl-1-vinyl-. uni.lu Such predictions are valuable for analytical identification and characterization.
Table 2: Predicted Physicochemical Properties of 4(1H)-Quinolone, 2-methyl-1-vinyl-
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H11NO | PubChemLite uni.lu |
| Monoisotopic Mass | 185.08406 Da | PubChemLite uni.lu |
| XlogP (predicted) | 2.6 | PubChemLite uni.lu |
| Predicted CCS [M+H]+ | 136.5 Ų | PubChemLite uni.lu |
Development of Next-Generation Materials based on Vinyl Quinolone
The presence of a polymerizable vinyl group is a key feature of 4(1H)-Quinolone, 2-methyl-1-vinyl-, opening the door to novel materials. The quinolone core itself can impart desirable properties such as fluorescence, thermal stability, and biological activity.
Future research directions include:
Fluorescent Polymers and Resins: Quinolone derivatives are already being used to create fluorescent resins for 3D printing applications. researchgate.netcnrs.fr The vinyl group on the target molecule makes it an ideal monomer or co-monomer for creating functional polymers with tailored optical properties.
Smart Materials: By incorporating the vinyl quinolone into polymer backbones, it may be possible to create "smart" materials that respond to external stimuli (e.g., pH, light, temperature) due to the environmentally sensitive nature of the quinolone ring.
Nanomaterials for Imaging: Inspired by the development of propeller-shaped fluoroquinolone derivatives that form nanoaggregates for imaging, 4(1H)-Quinolone, 2-methyl-1-vinyl- could be used as a building block for self-assembling nanomaterials with applications in diagnostics and theranostics. nih.gov
Functional Coatings and Films: Polymers derived from this monomer could be used to create coatings with specific properties, such as antimicrobial surfaces or anti-fouling films, leveraging the known biological activities of the quinolone scaffold.
Overcoming Synthetic Challenges and Scalability Issues
While new synthetic methods are promising, translating them from small-scale laboratory experiments to large-scale industrial production presents significant challenges. For 4(1H)-Quinolone, 2-methyl-1-vinyl-, key hurdles will involve the synthesis and functionalization of the quinolone core and the introduction of the vinyl group.
Key areas for future research are:
Improving Yield and Selectivity: Many classic quinolone syntheses are low-yielding. nih.gov Even newer methods can be sensitive to substituents. Research will need to focus on optimizing reaction conditions to maximize the yield of the desired product and minimize byproducts. For example, while a reductive cyclization method using formic acid proved effective, a minor decrease in yield was observed on a larger scale, indicating that further optimization is needed. mdpi.com
Avoiding Harsh Reagents and Conditions: Moving away from high temperatures, strong acids/bases, and toxic reagents is essential for developing safe and sustainable manufacturing processes. nih.govvcu.edu The adoption of milder catalysts and conditions, as seen in some modern palladium-catalyzed systems, is a step in the right direction. nih.gov
Scalable Introduction of the Vinyl Group: The specific challenge of adding the 1-vinyl group to the 2-methyl-4(1H)-quinolone core needs a robust and scalable solution. While methods exist for vinylation, their efficiency, cost, and applicability on an industrial scale must be thoroughly investigated.
By addressing these challenges through continued innovation in catalysis, process engineering, and synthetic methodology, the full potential of 4(1H)-Quinolone, 2-methyl-1-vinyl- as a platform for new technologies can be realized.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4(1H)-quinolone derivatives, and how do they apply to 2-methyl-1-vinyl-4(1H)-quinolone?
- Methodological Answer : The synthesis of 4(1H)-quinolone derivatives typically involves cyclization strategies. For example:
- Thermal cyclization : Heating precursors like 2-aminobenzophenones or substituted anilines with ketones under reflux conditions .
- Reductive cyclization : Use of reducing agents (e.g., NaBH4) to facilitate ring closure in intermediates containing carbonyl groups .
- Basic cyclization : Alkaline conditions (e.g., KOH/EtOH) to promote intramolecular condensation reactions .
- For 2-methyl-1-vinyl derivatives, vinylation at the N1 position can be achieved via nucleophilic substitution or Pd-catalyzed coupling using vinyl halides .
Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the structure of 2-methyl-1-vinyl-4(1H)-quinolone derivatives?
- Methodological Answer :
- IR spectroscopy : Key peaks include C=O stretch (~1650–1680 cm⁻¹ for the quinolone carbonyl) and C=C stretch (~1600 cm⁻¹ for the vinyl group) .
- ¹H NMR : The vinyl group (1-vinyl) shows characteristic splitting patterns (e.g., doublets of doublets at δ 4.5–6.5 ppm), while the 2-methyl group appears as a singlet (~δ 2.2–2.5 ppm) .
- ¹³C NMR : The carbonyl carbon resonates at ~δ 175–180 ppm, and quinolone ring carbons appear between δ 110–150 ppm .
Q. What pharmacological activities are associated with 4(1H)-quinolone scaffolds, and how are they evaluated?
- Methodological Answer :
- Antimicrobial assays : Broth microdilution (MIC/MBC determination) against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to assess IC50 values, often linked to substituent effects on the quinolone core .
- Mechanistic studies : Enzyme inhibition assays (e.g., topoisomerase II for anticancer activity) or quorum-sensing disruption (e.g., targeting Pseudomonas PQS systems) .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking, free energy calculations) optimize 2-methyl-1-vinyl-4(1H)-quinolone derivatives for target binding?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., DNA gyrase for antimicrobial activity). Focus on substituent interactions with catalytic residues .
- Binding free energy calculations : Apply alchemical methods (e.g., FEP, MM/PBSA) to quantify ∆G changes caused by substituent modifications (e.g., methyl vs. chloro groups) .
- QSAR modeling : Train models using descriptors like logP, polar surface area, and electronic parameters to predict activity trends .
Q. What strategies address contradictory bioactivity data in quinolone derivatives (e.g., high in vitro potency vs. low in vivo efficacy)?
- Methodological Answer :
- Metabolic stability assays : Use liver microsomes or CYP450 inhibition studies to identify metabolic hotspots (e.g., vinyl group oxidation) .
- Solubility enhancement : Introduce hydrophilic groups (e.g., -OH, -NH2) at the 3-position without disrupting key pharmacophores .
- Pharmacokinetic profiling : Conduct bioavailability studies (e.g., plasma concentration-time curves in rodent models) to correlate structural modifications with ADME properties .
Q. How do substituents at the 1-vinyl and 2-methyl positions influence the quorum-sensing activity of 4(1H)-quinolones in Pseudomonas aeruginosa?
- Methodological Answer :
- Structure-activity relationship (SAR) :
- 1-Vinyl group : Enhances membrane permeability and PQS receptor (e.g., PqsR) binding via hydrophobic interactions .
- 2-Methyl group : Stabilizes the planar quinolone core, critical for intercalation into DNA or enzyme active sites .
- Experimental validation :
- Use P. aeruginosa reporter strains (e.g., lasB-gfp) to quantify quorum-sensing inhibition via fluorescence assays .
- Compare activity of 2-methyl-1-vinyl derivatives with heptyl-substituted analogues (e.g., HHQ, HQNO) .
Q. What are the challenges in scaling up the synthesis of 2-methyl-1-vinyl-4(1H)-quinolone derivatives, and how can they be mitigated?
- Methodological Answer :
- Reaction optimization : Replace hazardous reagents (e.g., POCl3 for cyclization) with greener alternatives (e.g., microwave-assisted synthesis) .
- Purification hurdles : Use column chromatography with gradient elution (e.g., hexane/EtOAc) for isomers; recrystallization in ethanol/water mixtures for bulk purification .
- Yield improvement : Employ flow chemistry for continuous processing of intermediates (e.g., vinylation steps) to reduce side reactions .
Methodological Notes
- Synthesis : Prioritize regioselective methods (e.g., directing groups for vinylation) to avoid unwanted isomers .
- Characterization : Combine LC-MS with 2D NMR (e.g., HSQC, HMBC) for unambiguous structural confirmation .
- Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate results across multiple cell lines/strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
